molecular formula C33H37F2N3O5 B011297 1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate CAS No. 109758-31-8

1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate

Cat. No. B011297
M. Wt: 593.7 g/mol
InChI Key: RWLDIUGGOKYKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as FLB 457, this compound belongs to the class of benzisoxazole derivatives and has been studied extensively for its pharmacological properties.

Mechanism Of Action

The mechanism of action of FLB 457 involves the modulation of dopamine and serotonin neurotransmission in the brain. It acts as a potent antagonist at dopamine D2 and D3 receptors and a partial agonist at serotonin 5-HT2A receptors. This dual mechanism of action is believed to contribute to its therapeutic efficacy in psychotic disorders.

Biochemical And Physiological Effects

FLB 457 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and gene expression in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of FLB 457 is its high affinity and selectivity for dopamine D2, D3, and serotonin 5-HT2A receptors, making it a potent tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of FLB 457 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on FLB 457, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. Additionally, the development of novel drug delivery systems that can improve its solubility and bioavailability may also be an area of future research.

Synthesis Methods

The synthesis of FLB 457 involves several steps, including the condensation of piperazine with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-(4-(bis(p-fluorophenyl)methyl)phenyl)propylamine. The final step involves the reaction of the intermediate with ethanedioic acid to produce the ethanedioate salt of FLB 457.

Scientific Research Applications

FLB 457 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have high affinity and selectivity for dopamine D2, D3, and serotonin 5-HT2A receptors, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.

properties

CAS RN

109758-31-8

Product Name

1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate

Molecular Formula

C33H37F2N3O5

Molecular Weight

593.7 g/mol

IUPAC Name

1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-6-phenylpiperidin-2-one;oxalic acid

InChI

InChI=1S/C31H35F2N3O.C2H2O4/c32-27-14-10-25(11-15-27)31(26-12-16-28(33)17-13-26)35-22-20-34(21-23-35)18-5-19-36-29(8-4-9-30(36)37)24-6-2-1-3-7-24;3-1(4)2(5)6/h1-3,6-7,10-17,29,31H,4-5,8-9,18-23H2;(H,3,4)(H,5,6)

InChI Key

RWLDIUGGOKYKBT-UHFFFAOYSA-N

SMILES

C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5.C(=O)(C(=O)O)O

Canonical SMILES

C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5.C(=O)(C(=O)O)O

synonyms

1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-6-phenyl-pip eridin-2-one, oxalic acid

Origin of Product

United States

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